methyl 3-({[3-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate
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Overview
Description
Methyl 3-({[3-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate is a complex organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[3-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling Reaction: The tetrazole derivative is then coupled with a benzoic acid derivative using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[3-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 3-({[3-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-({[3-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1H-tetrazol-1-yl)benzoate
- 3-[methyl(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]propanenitrile
Uniqueness
Methyl 3-({[3-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H13N5O3 |
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Molecular Weight |
323.31 g/mol |
IUPAC Name |
methyl 3-[[3-(tetrazol-1-yl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C16H13N5O3/c1-24-16(23)12-5-2-6-13(8-12)18-15(22)11-4-3-7-14(9-11)21-10-17-19-20-21/h2-10H,1H3,(H,18,22) |
InChI Key |
AEMXXAUTFOFEMG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
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